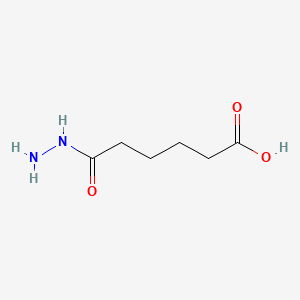

6-Hydrazinyl-6-oxohexanoic acid

Description

Contextualization within Hydrazide Chemistry and Organic Synthesis

Hydrazides are a class of organic compounds characterized by the presence of a nitrogen-nitrogen single bond adjacent to a carbonyl group. wikipedia.org This functional group is a versatile building block in organic synthesis, known for its nucleophilic nature and its ability to participate in a variety of coupling reactions. wikipedia.org The hydrazide moiety in 6-Hydrazinyl-6-oxohexanoic acid can readily react with aldehydes and ketones to form stable hydrazone linkages. chemicalbook.com This "click" type reaction is highly efficient and is utilized in various applications, including bioconjugation and the synthesis of heterocyclic compounds. nih.gov

The synthesis of hydrazides from carboxylic acids is a well-established transformation in organic chemistry. Common methods include the reaction of esters with hydrazine (B178648) hydrate (B1144303) or the direct condensation of carboxylic acids with hydrazine, sometimes facilitated by coupling agents or through solvent-free grinding techniques. researchgate.netacs.orgresearchgate.netacs.org For instance, a continuous flow process has been described for the synthesis of various acid hydrazides from their corresponding carboxylic acids with good yields. acs.orgosti.gov It is conceivable that this compound could be synthesized from its parent molecule, 6-oxohexanoic acid (also known as adipic acid semialdehyde), through similar established protocols.

The bifunctional nature of this compound, possessing both a nucleophilic hydrazide and an electrophilic carboxylic acid (or its corresponding aldehyde form in equilibrium), makes it a valuable intermediate in organic synthesis. fiveable.meechemi.com This duality allows for sequential or orthogonal reactions, enabling the construction of more complex molecular architectures.

Significance in Advanced Materials and Polymer Science

The dual functionality of this compound makes it a prime candidate for applications in polymer chemistry and materials science. Bifunctional monomers are the fundamental building blocks for step-growth polymers, and the specific nature of the functional groups dictates the properties of the resulting polymer. fiveable.meechemi.com

Drawing parallels from the well-studied adipic acid dihydrazide (ADH), which is used extensively as a cross-linking agent for water-based emulsions and as a hardener for epoxy resins, this compound could potentially serve a similar role. mdpi.com The hydrazide group can react with carbonyl-containing polymers or other cross-linkers, while the carboxylic acid group can participate in esterification or amidation reactions. This could lead to the formation of novel polyesters, polyamides, or other copolymers with tailored properties.

Furthermore, polymers incorporating hydrazide functionalities, such as poly(acryloyl hydrazide), have been shown to be versatile scaffolds for creating functional polymers through post-polymerization modification. acs.orgnih.gov The hydrazide groups on these polymers can be readily reacted with various aldehydes to introduce a wide range of functionalities. nih.gov Similarly, polymers derived from this compound could be designed to have pendant reactive sites for further functionalization, leading to materials with applications in areas such as drug delivery, hydrogels, and specialty coatings. mdpi.comacs.org For example, hydrazide-modified polymers have been used to create hydrogels with tunable properties and for the covalent attachment of bioactive molecules. mdpi.comacs.org

Overview of Current Research Landscape and Emerging Areas

While specific research on this compound is not yet widely documented, the broader fields of hydrazide chemistry and functional polymers point towards several promising avenues for investigation. The current research landscape is rich with studies on related compounds, providing a solid foundation for exploring the potential of this particular molecule.

Emerging areas of research could focus on:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound would be the first critical step. This would be followed by a thorough characterization of its physicochemical properties.

Polymerization Studies: Investigating the ability of this compound to act as a monomer in various polymerization reactions would be a key research direction. This would involve exploring its reactivity with different co-monomers and characterizing the resulting polymers.

Bioconjugation and Biomedical Applications: The reactivity of the hydrazide group towards aldehydes present on biomolecules, such as oxidized glycoproteins, suggests potential applications in bioconjugation. nih.gov Hydrazide-functionalized materials are already being explored for the enrichment of glycoproteins and as linkers in radiopharmaceuticals. nih.govnih.gov

Development of Functional Materials: The bifunctionality of the molecule could be exploited to create novel hydrogels, coatings, and adhesives with unique properties, such as stimuli-responsiveness or self-healing capabilities.

In essence, this compound represents a largely untapped resource in the world of chemical research. Its unique combination of functional groups provides a versatile platform for innovation across multiple scientific disciplines.

Data Tables

Physicochemical Properties of the Parent Compound: 6-Oxohexanoic Acid

| Property | Value | Source |

| CAS Number | 928-81-4 | chemicalbook.comguidechem.comnih.govbiosynth.com |

| Molecular Formula | C6H10O3 | chemicalbook.comguidechem.comnih.govbiosynth.com |

| Molecular Weight | 130.14 g/mol | chemicalbook.comguidechem.comnih.govbiosynth.com |

| Melting Point | 85 °C | chemicalbook.com |

| Boiling Point | 151-153 °C at 20 Torr | chemicalbook.com |

| Density | 1.15 g/cm³ | chemicalbook.com |

| Synonyms | Adipic acid semialdehyde, 5-Formylvaleric acid | nih.gov |

Potential Reactions of this compound

| Reactant | Functional Group Involved | Potential Product | Reaction Type |

| Aldehyde/Ketone | Hydrazide | Hydrazone | Condensation / "Click" Chemistry chemicalbook.comnih.gov |

| Alcohol | Carboxylic Acid | Ester | Esterification |

| Amine | Carboxylic Acid | Amide | Amidation |

| Isocyanate | Hydrazide/Carboxylic Acid | Substituted Urea/Amide | Addition/Condensation |

| Epoxide | Hydrazide/Carboxylic Acid | β-hydroxy hydrazide/ester | Ring-opening addition |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-hydrazinyl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-8-5(9)3-1-2-4-6(10)11/h1-4,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEBYBVYXQTORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978735 | |

| Record name | 6-Hydrazinylidene-6-hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6292-67-7 | |

| Record name | NSC9926 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydrazinylidene-6-hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 6 Hydrazinyl 6 Oxohexanoic Acid

Established Synthetic Pathways for 6-Hydrazinyl-6-oxohexanoic Acid

The synthesis of this compound is primarily achieved through direct synthesis or derivatization from related compounds. These methods focus on the selective reaction of one of the two carboxylic acid groups of a precursor molecule.

Direct Synthesis Routes

Direct synthesis of this compound can be theoretically accomplished by the reaction of adipic acid with a hydrazine (B178648) derivative under controlled conditions. However, achieving mono-substitution is challenging due to the two reactive carboxylic acid groups in adipic acid. A more common and controlled approach involves the use of adipic acid monoesters.

Derivatization from Related Carboxylic Acid and Hydrazine Compounds

A prevalent and more selective method for synthesizing this compound is through the derivatization of adipic acid monoesters, such as monomethyl adipate (B1204190) or monoethyl adipate, with hydrazine hydrate (B1144303). nih.gov This reaction, known as hydrazinolysis, involves the nucleophilic attack of the hydrazine on the ester carbonyl group. researchgate.netresearchgate.net The ester group is more reactive towards hydrazine than the carboxylic acid group, allowing for a selective reaction. The general reaction is as follows:

Reaction Scheme: Monoester of Adipic Acid + Hydrazine Hydrate → this compound + Alcohol

This method is widely employed for the synthesis of various mono-acyl hydrazides from dicarboxylic acid monoesters. nih.gov The reaction is typically carried out in an alcohol solvent, such as methanol (B129727) or ethanol, and may be heated to facilitate the reaction. nih.govekb.eg

Table 1: Key Reactants in the Derivatization of this compound

| Reactant | Role |

| Adipic Acid Monoester (e.g., Monomethyl Adipate) | Starting material providing the carbon backbone and the free carboxylic acid. |

| Hydrazine Hydrate | Source of the hydrazinyl group. |

| Alcohol (e.g., Methanol, Ethanol) | Solvent for the reaction. |

Exploration of Novel and Efficient Synthetic Approaches

Research into more efficient and environmentally friendly synthetic methods has led to the exploration of novel approaches for the synthesis of hydrazides. While not specifically documented for this compound, these methods are applicable to hydrazide synthesis in general and could be adapted.

One such approach is continuous flow synthesis . This method offers advantages such as improved reaction control, enhanced safety, and easier scalability. A continuous flow process for the synthesis of acid hydrazides from carboxylic acids has been described, achieving high yields with short residence times. osti.gov

Another innovative technique is solvent-free synthesis using grinding . This eco-friendly method involves grinding the carboxylic acid with hydrazine hydrate in a mortar and pestle at room temperature. researchgate.net This approach avoids the use of hazardous solvents and can lead to high yields with a simple work-up procedure. researchgate.net

Table 2: Comparison of Synthetic Approaches

| Method | Advantages | Disadvantages |

| Conventional Batch Synthesis | Well-established and understood. | Can be slow, may require harsh conditions, and generate solvent waste. |

| Continuous Flow Synthesis | Faster reaction times, better process control, safer for exothermic reactions, and scalable. | Requires specialized equipment. |

| Solvent-Free Grinding | Environmentally friendly, simple work-up, and mild reaction conditions. | May not be suitable for all substrates and can be limited in scale. |

Precursor Chemistry and Formation Mechanisms of this compound as an Impurity

This compound can be formed as an impurity in industrial processes where adipic acid or its derivatives are present alongside hydrazine. For instance, in the production of adipic dihydrazide, which is used as a cross-linking agent, this compound can be an intermediate or a byproduct if the reaction is not carried to completion or if there is an excess of the adipic acid derivative relative to hydrazine. google.comaidic.it

The formation mechanism as an impurity follows the same chemical principles as its deliberate synthesis. The primary precursors are adipic acid or its esters and hydrazine.

Formation as a byproduct can occur under the following conditions:

Incomplete Reaction: During the synthesis of adipic dihydrazide, if the reaction is stopped prematurely, some of the mono-hydrazide (this compound) will remain unreacted.

Stoichiometric Imbalance: If the molar ratio of the adipic acid derivative to hydrazine is greater than 1:2, the formation of the mono-hydrazide is favored.

Understanding these formation mechanisms is crucial for controlling the purity of adipic dihydrazide and other related products in industrial settings.

Chemical Reactivity and Mechanistic Investigations of 6 Hydrazinyl 6 Oxohexanoic Acid

Reaction Kinetics and Mechanisms involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) in 6-hydrazinyl-6-oxohexanoic acid is a potent nucleophile, owing to the alpha-effect, where the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. nih.gov This reactivity is most prominently observed in its reactions with carbonyl compounds.

The reaction between a hydrazide and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism to form a hydrazone, with water as the sole byproduct. nih.gov The reaction is typically catalyzed by acid. researchgate.net The mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon. This is followed by a proton transfer and then elimination of a water molecule to form the stable C=N bond of the hydrazone. libretexts.orgchemtube3d.com

The rate of hydrazone formation is pH-dependent. At very low pH, the hydrazine (B178648) nucleophile can be protonated, rendering it non-nucleophilic and slowing the reaction. Conversely, at neutral or slightly basic pH, the concentration of the free nucleophile is higher, but the carbonyl group is less activated. Thus, the reaction is often fastest in weakly acidic conditions. nih.gov For instance, studies on hydrazone formation with aryl-aldehydes have shown that the reaction rate can be significantly influenced by the pH of the medium. nih.gov

The general mechanism for acid-catalyzed hydrazone formation can be summarized as follows:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the hydrazinyl group: The terminal nitrogen of the hydrazinyl moiety attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen.

Dehydration: A molecule of water is eliminated, forming the C=N double bond.

Carboxylic Acid Functional Group Reactivity in this compound

The carboxylic acid group (-COOH) in this compound exhibits typical reactivity for this functional group. It can undergo deprotonation to form a carboxylate salt, and the hydroxyl group can be substituted in nucleophilic acyl substitution reactions. pressbooks.pub

Common reactions of the carboxylic acid moiety include:

Salt Formation: As an acid, it readily reacts with bases to form carboxylate salts. msu.edu

Esterification: In the presence of an alcohol and an acid catalyst, it can form an ester.

Amidation: Reaction with an amine can lead to the formation of an amide bond, though this typically requires activation of the carboxylic acid.

Reduction: Carboxylic acids can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride. nagwa.com

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chlorides > acid anhydrides > carboxylic acids ≈ esters > amides > carboxylates. libretexts.org This trend is governed by the ability of the leaving group to depart.

Recent developments have shown that carboxylic acids can react directly with hydrazines to form amides in the presence of a catalyst like ZnCl2, with ammonia (B1221849) as the only byproduct. chemtube3d.com This highlights a direct interplay between the two functionalities within the same or different molecules of this compound.

The following table summarizes the general reactivity of the carboxylic acid functional group:

| Reaction Type | Reagents | Product |

| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Activating Agent | Amide |

| Reduction | Strong Reducing Agent (e.g., LiAlH4) | Primary Alcohol |

Intermolecular and Intramolecular Reactions of this compound

The presence of both a nucleophilic hydrazinyl group and an electrophilic (when activated) carboxylic acid group on the same molecule opens up possibilities for both intermolecular and intramolecular reactions.

Intermolecular Reactions:

Molecules of this compound can react with each other. For instance, under conditions that favor amidation, the hydrazinyl group of one molecule could potentially react with the carboxylic acid group of another, leading to the formation of dimers or oligomers. This type of self-condensation could lead to the formation of polyamides with hydrazide linkages. A patent for aqueous coating compositions mentions adipic acid monohydrazide as a chain extender in the synthesis of polyurethanes, which suggests its capability to undergo intermolecular reactions. nih.gov

Intramolecular Reactions:

Intramolecular cyclization is a possibility for this compound. The reaction of the hydrazinyl group with the carboxylic acid group within the same molecule would lead to the formation of a cyclic hydrazide. Given the six-carbon chain of the adipic acid backbone, this would result in a seven-membered ring. The favorability of such cyclizations depends on the chain length and the reaction conditions. For example, the intramolecular cyclization of hydroxy acids to lactones is a well-known process, with the stability of the resulting ring being a key factor. youtube.com While specific studies on the intramolecular cyclization of this compound are not prevalent, the general principles of cyclization reactions suggest it is a plausible transformation under appropriate conditions. nih.gov

Hydrolytic Stability and Degradation Pathways of this compound and its Adducts

The stability of this compound and its derivatives, particularly hydrazones, is crucial for its practical applications.

Hydrolytic Stability:

The hydrazide linkage itself can be susceptible to hydrolysis, especially under acidic or basic conditions, to regenerate the carboxylic acid and hydrazine. However, studies on the hydrolytic stability of adipic acid dihydrazide (ADH), for which this compound is an impurity, indicate that it is relatively stable under many conditions. rivm.nl Hydrolytic decomposition of ADH, which would be analogous to the hydrolysis of the hydrazide in our target molecule, has been noted to potentially occur in direct contact with very acidic food (pH 3-4) under specific temperature and time conditions. rivm.nl

Hydrazones, the products of the reaction of the hydrazinyl moiety with carbonyls, are also subject to hydrolysis, which is the reverse of their formation. The stability of hydrazones is pH-dependent, with increased stability as the pH approaches neutrality. researchgate.netnih.gov The hydrolysis of hydrazones is acid-catalyzed. nih.govresearchgate.net Compared to oximes, alkyl hydrazones are generally more sensitive to hydrolysis. wikipedia.org

Degradation Pathways:

The thermal degradation of the adipic acid backbone has been studied in the context of polyesters. These studies indicate that degradation of aliphatic polyesters can begin around 275°C via random scission of the ester linkage. dtic.mildtic.mil The decomposition products can include carbon dioxide and cyclopentanone. dtic.mil The thermal degradation of aliphatic polyamides, which are structurally related to the potential self-condensation products of this compound, has also been investigated. The primary decomposition products for polyamide 6,6 (made from adipic acid and hexamethylenediamine) include cyclopentanone. researchgate.net

It is important to note that the presence of the hydrazinyl group can influence the degradation pathway. For instance, in the context of polymer stabilization, adipic dihydrazide can improve the thermal stability of polyacrylates. researchgate.net

The table below summarizes the known stability aspects:

| Compound/Linkage | Condition | Stability/Degradation |

| Hydrazide | Acidic (pH 3-4), elevated temp. | Potential for hydrolysis |

| Hydrazone | Acidic | Susceptible to hydrolysis |

| Hydrazone | Neutral pH | Generally stable |

| Adipic Acid Backbone | Thermal (approx. >275°C) | Scission, formation of CO2, cyclopentanone |

Integration of 6 Hydrazinyl 6 Oxohexanoic Acid in Advanced Materials and Polymer Systems

Role as a Crosslinking Agent and Modifier in Polymer Synthesis

6-Hydrazinyl-6-oxohexanoic acid is a highly effective difunctional crosslinking agent, curative, and hardener used in a variety of polymer systems. gantrade.com It is particularly prevalent in water-based acrylic emulsions, polyurethane dispersions (PUDs), and epoxy resins. gantrade.comac-catalysts.com The primary function of ADH in these systems is to create a three-dimensional polymer network, which enhances the mechanical strength, durability, and resistance of the material. gantrade.comksrkchemicals.co.in

The principal mechanism by which this compound crosslinks polymers is through the "keto-hydrazide" reaction. gantrade.com This chemical process involves the reaction between the hydrazide groups (-C(=O)NHNH2) of the ADH molecule and the pendant ketone or aldehyde moieties on a functionalized polymer. gantrade.comresearchgate.net

The reaction is a condensation reaction that results in the formation of a stable hydrazone linkage (-C=N-NH-C=O). adhesivesmag.com This process typically occurs at ambient temperatures and is often facilitated by the evaporation of water from the polymer system, which can also lead to a decrease in pH, further promoting the reaction. gantrade.comksrkchemicals.co.in The reaction scheme is efficient and allows for the post-coalescence crosslinking of polymer films, which is ideal for maximizing film properties. gantrade.com

This crosslinking technology is widely adopted for acrylic emulsion polymers that incorporate monomers like diacetone acrylamide (B121943) (DAAM) or acetoacetoxyethyl methacrylate (B99206) (AAEM) to provide the necessary ketone functionalities. gantrade.com

The introduction of this compound as a crosslinker has a profound impact on the formation and morphology of the polymer network. The formation of covalent hydrazone bonds between polymer chains leads to the development of a robust, three-dimensional network structure. researchgate.net This network morphology is directly responsible for significant improvements in the material's physical properties.

Research has shown that the resulting crosslinked polymers exhibit enhanced mechanical strength, durability, and cohesive properties. gantrade.com Specifically, the keto-hydrazide chemistry improves:

Hardness and Toughness gantrade.com

Abrasion and Scrub Resistance gantrade.com

Stain and Blocking Resistance gantrade.com

Moisture and Solvent Resistance gantrade.com

Substrate Adhesion gantrade.com

The density of the crosslinked network, and thus the final properties of the material, can be controlled by the concentration of ADH. Studies on polymethacrylate (B1205211) networks have demonstrated that the glass transition temperature (Tg), a key indicator of polymer chain mobility and material stiffness, increases with a higher concentration of the dihydrazide crosslinker. nih.gov This indicates a more rigid network structure due to the increased number of crosslinks. For instance, increasing the amount of a crosslinker in a hydroxypropyl methyl cellulose (B213188) and acrylic acid network has been shown to decrease the rheological Tg, effectively plasticizing the polymer. nih.gov

Table 1: Effect of Crosslinker Concentration on Glass Transition Temperature (Tg)

| Crosslinker (Acrylic Acid) to HPMC Mass Ratio | Rheological Glass Transition Temperature (Tg) |

|---|---|

| 1:3 | 40°C |

| 1:7 | -14°C |

Data adapted from a study on HPMC-AAc networks, illustrating the principle of how crosslinker concentration affects Tg. nih.gov

Applications in Functional Coatings and Resins

The ability of this compound to enhance polymer properties makes it a valuable component in the formulation of functional coatings and resins. ksrkchemicals.co.in It is extensively used in water-based coating systems where environmental regulations limit the use of volatile organic compounds (VOCs). ksrkchemicals.co.in

In water-based acrylic emulsions , ADH is a key component for creating high-durability paints and coatings for architectural, wood, and concrete surfaces. gantrade.com The self-crosslinking technology based on the DAAM/ADH pair allows for the development of coatings with excellent performance characteristics that cure at room temperature. gantrade.com

For polyurethane dispersions (PUDs) , ADH acts as an effective room-temperature curative. gantrade.com The resulting polyurea coatings exhibit superior hardness, toughness, adhesion, and resistance to abrasion and chemicals. gantrade.com A notable advantage is the improved color stability and weathering properties compared to systems cured with standard amine curatives. gantrade.com

In epoxy resin formulations , ADH functions as a latent curing agent. wikipedia.orgadhesivesmag.com Its solid form and melting point allow for an extended pot life at room temperature, with curing initiated at elevated temperatures. gantrade.com One-component epoxy systems using ADH can be "B-staged" (partially cured) for easier handling and processing in applications like powder coatings, adhesives, and fiber-reinforced composites. gantrade.comadhesivesmag.com

Inclusion in Specialized Material Formulations

Beyond its primary role in coatings and resins, this compound and its derivatives are incorporated into more specialized material formulations, leveraging their specific chemical reactivity and the thermal stability they impart.

In the field of electronics manufacturing, effective soldering requires the removal of metal oxides from the surfaces to be joined. Soldering fluxes are chemical agents designed for this purpose. While dicarboxylic acids like adipic acid are known to be used as activators in fluxes, reacting with metal oxides at soldering temperatures, related hydrazine (B178648) compounds also play a role. google.com

Hydrazine and its derivatives have been included in flux compositions for their ability to effectively remove tarnish and oxide layers, even from relatively dirty or corroded materials, without leaving a corrosive residue. google.comgoogle.com The basic nature of these fluxes helps in cleaning the metal surfaces, ensuring a good metallurgical bond with the solder. google.com Given that this compound is a stable derivative of both adipic acid and hydrazine, its inclusion in flux formulations is a logical extension to provide activation and cleaning properties.

Materials used for wire and cable insulation, especially in demanding environments like high vacuum or high temperatures, require exceptional thermal stability, mechanical toughness, and chemical resistance. solvay.comresearchgate.net Polymers such as polyimides, PEEK, and various fluoropolymers are often used in these applications. solvay.com

The incorporation of dihydrazide crosslinkers like this compound is a strategy to enhance the thermal properties of polymers. ac-catalysts.com For example, the addition of ADH to certain polymer emulsions has been shown to significantly improve their thermal stability. nih.gov Dihydrazide-cured epoxy resins also exhibit excellent toughness and can be formulated for high-temperature service. adhesivesmag.com The latent curing characteristics of dihydrazides make them suitable for applications requiring high-temperature operation. nih.gov Although direct documentation of ADH in commercial wire and cable insulation is not widespread, its proven ability to increase the service temperature and durability of various polymer systems suggests its potential contribution to the formulation of advanced materials for these specialized applications.

Structure-Property Relationships in Materials Incorporating this compound

The integration of this compound into polymer systems, particularly as a modifying or curing agent, establishes a direct correlation between its molecular structure and the resultant macroscopic properties of the material. The compound's bifunctional nature, possessing both a reactive hydrazinyl group (-NHNH₂) and a carboxylic acid group (-COOH) at opposite ends of a six-carbon aliphatic chain, is central to its influence on the final polymer network architecture and performance characteristics.

The primary mechanism through which this compound modifies polymer properties is through the covalent bonding of its functional groups within the polymer matrix. In systems such as epoxy resins, the active hydrogens of the hydrazinyl group are capable of reacting with epoxide rings. This reaction incorporates the molecule into the polymer backbone. Similarly, in polymer systems containing ketone groups, such as certain acrylic or polyurethane dispersions, the hydrazide moiety can form hydrazone linkages, creating crosslinks. The self-crosslinking units within a polymer can lead to a dense crosslinked network that has improved functional properties compared to non-crosslinked systems. mdpi.com

Unlike a di-functional hydrazide, such as adipic acid dihydrazide which can act as a primary crosslinker by forming bonds at both ends of the molecule, the mono-functional nature of this compound (in terms of its hydrazinyl group) means it can act as a chain terminator or a modifier of crosslink density. By reacting at one end, it can cap a growing polymer chain, thereby controlling the molecular weight and preventing the network from becoming overly brittle. The aliphatic C6 chain of the molecule introduces a degree of flexibility into the polymer network.

The carboxylic acid group on the other end of the molecule can also play a significant role. It can participate in secondary reactions, for example with hydroxyl groups present in the polymer system, or it can remain as a pendant group. The presence of these polar carboxylic acid groups can enhance adhesion to various substrates and can also influence the polymer's solubility and surface properties.

In the context of epoxy resins, hydrazide-type curing agents are known to be latent, meaning they require elevated temperatures to initiate the curing reaction. This provides excellent storage stability for one-component epoxy systems at room temperature. The curing temperature for epoxy resins formulated with hydrazides is influenced by the melting point of the hydrazide compound. For adipic acid dihydrazide, a related compound, cure times of about one hour at 130°C are typical, which can be accelerated using various catalysts. Upon curing, these systems are known to produce tough, flexible, and often transparent products.

The structure of the curing agent has a direct impact on the mechanical and thermal properties of the cured polymer. For instance, in epoxy systems cured with dihydrazides, the length and nature of the spacer between the hydrazide groups influence properties like adhesion and flexibility. A longer, more flexible spacer, for example, can lead to higher adhesion strength. While this compound is a mono-hydrazide, the principles of how its structural components affect the final material are analogous. The flexible hexanoic acid chain can enhance toughness and flexibility in the cured resin.

The table below illustrates the kind of property enhancements that can be expected when incorporating hydrazide functionalities into a polymer matrix, based on findings from related dihydrazide systems.

| Property | Influence of Hydrazide Incorporation | Illustrative Value (Based on Analogous Dihydrazide-Cured Systems) |

| Adhesion Strength | The polar hydrazide and carboxyl groups can improve bonding to substrates. The length of the aliphatic chain influences the flexibility and adhesive characteristics of the bond. | An epoxy system cured with adipic acid dihydrazide (a related compound) showed an adhesion strength of 28.3 kgf cm⁻². mdpi.com |

| Glass Transition Temperature (Tg) | The degree of crosslinking and the flexibility of the aliphatic chain affect the Tg. Incorporation as a modifier can tailor the Tg to specific application needs. | Epoxy resins cured with adipic acid dihydrazide can achieve Tg's in the range of 140-160 °C. |

| Toughness & Flexibility | The introduction of the flexible six-carbon aliphatic chain from this compound can increase the toughness and flexibility of an otherwise brittle polymer network. | Epoxy resins cured with hydrazides are noted for their excellent toughness and flexibility. |

| Latency / Storage Stability | The crystalline nature and melting point of the hydrazide contribute to the stability of pre-mixed, one-component systems at ambient temperatures. | One-component systems can have a storage stability of up to six months at room temperature. |

Theoretical and Computational Studies of 6 Hydrazinyl 6 Oxohexanoic Acid

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like adipic acid dihydrazide. These first-principles methods, such as Density Functional Theory (DFT), are used to solve the Schrödinger equation for the molecule, yielding precise information about its geometry and electronic landscape.

A typical investigation would begin with a geometry optimization to find the lowest energy conformation of the ADH molecule. From this optimized structure, a variety of properties can be calculated. Key bond lengths, bond angles, and dihedral angles define the molecule's three-dimensional shape. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution. The MEP map highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is particularly relevant for ADH, as the nitrogen atoms of the hydrazide groups are key sites for nucleophilic reactions involved in cross-linking. gantrade.com

Table 1: Illustrative Quantum Chemical Data for Adipic Acid Dihydrazide (Note: The following data are representative values for illustrative purposes based on typical quantum chemical calculations for similar organic molecules.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Dipole Moment | ~2.5 - 3.5 D | Indicates overall molecular polarity. |

| HOMO Energy | ~ -8.0 to -9.0 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ 0.5 to 1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 8.5 to 10.5 eV | Indicator of chemical reactivity and stability. |

| MEP Negative Region (Vmin) | Located on carbonyl oxygen atoms | Indicates sites for electrophilic attack. |

| MEP Positive Region (Vmax) | Located on amine hydrogens | Indicates sites for nucleophilic attack. |

Molecular Dynamics Simulations of 6-Hydrazinyl-6-oxohexanoic Acid Interactions

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations are used to understand how ADH interacts with other molecules, such as polymers, solvents, or other reactants, by solving Newton's equations of motion for a system of atoms. nih.gov

In the context of ADH's primary application as a cross-linker for water-based acrylic emulsions, MD simulations can model the interactions between an ADH molecule and polymer chains containing functional groups like diacetone acrylamide (B121943) (DAAM) or acetoacetoxyethyl methacrylate (B99206) (AAEM). gantrade.com Such simulations can reveal:

Conformational Changes: How the flexible C4 backbone of ADH orients itself to bridge two polymer chains.

Interaction Energies: The strength of hydrogen bonding and van der Waals forces between ADH and the polymer.

Solvent Effects: The role of water molecules in mediating or hindering the cross-linking reaction. The moderate solubility of ADH in water is a key practical feature that can be explored at a molecular level. gantrade.com

Stability of Complexes: The lifetime and stability of the pre-reaction complex between the hydrazide group and the ketone group on the polymer. gantrade.com

Analysis of MD trajectories often involves calculating metrics like the Root Mean Square Deviation (RMSD) to assess conformational stability and the Solvent Accessible Surface Area (SASA) to understand how much of the molecule is exposed to the solvent versus being buried in an interaction. researchgate.net Process simulation software, such as Aspen, has also been used to model the entire synthesis process of ADH, demonstrating the power of computational tools in optimizing chemical production. aidic.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions and Chemical Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.govpsu.edu For a molecule like ADH, QSAR studies could be invaluable for predicting the cross-linking efficiency of its derivatives without needing to synthesize and test each one. nih.gov

A QSAR model for ADH derivatives would be developed through the following steps:

Data Set Compilation: A series of ADH derivatives with known cross-linking reaction rates or resulting material properties (e.g., hardness, adhesion) would be compiled.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF), are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

The resulting QSAR model can then be used to predict the activity of new, unsynthesized ADH derivatives, guiding synthetic efforts toward molecules with enhanced properties.

Table 2: Types of Molecular Descriptors for QSAR Modeling of ADH Derivatives

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count, Bond Count | Basic molecular composition. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atom connectivity and molecular branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape. |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Charge distribution and reactivity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/hydrophilicity. |

Computational Design and Prediction of Novel Derivatives of this compound

The ultimate goal of theoretical and computational studies is often the rational design of new molecules with superior properties. nih.gov By combining insights from quantum chemical calculations, MD simulations, and QSAR models, novel derivatives of adipic acid dihydrazide can be designed in silico. ebi.ac.uk

For instance, if a QSAR model indicates that increasing the electron-donating capacity of the molecule enhances its cross-linking speed, researchers could computationally design derivatives with electron-donating groups attached to the aliphatic backbone. Quantum chemical calculations would then be used to confirm that these modifications have the desired effect on the molecule's electronic properties. Subsequently, MD simulations could predict how these new derivatives interact with polymer chains and assess their conformational flexibility and solubility.

This iterative cycle of design, prediction, and analysis allows for the rapid screening of many potential candidates, focusing experimental efforts only on the most promising ones. This approach can be used to tune various properties of ADH for specific applications, such as:

Modifying Reactivity: Introducing electron-withdrawing or -donating groups near the hydrazide function to alter its nucleophilicity.

Altering Flexibility: Changing the length or rigidity of the central hydrocarbon chain to control the properties of the resulting cross-linked network. For example, creating branched adipic acid analogs can lead to polymers with different physical properties. nih.gov

Improving Solubility: Adding polar functional groups to enhance solubility in specific solvent systems.

Table 3: Hypothetical Design of Novel ADH Derivatives and Predicted Outcomes

| Derivative Structure | Design Rationale | Predicted Property Change |

|---|---|---|

| Methyl-substituted backbone (e.g., 2-methyladipic acid dihydrazide) | Increase steric hindrance and modify backbone flexibility. | Slower, more controlled cross-linking; altered mechanical properties of cured polymer. |

| Longer backbone (e.g., Sebacic dihydrazide) | Increase distance between cross-links. | Increased flexibility and lower cross-link density in the final material. gantrade.com |

| Backbone with ether linkage | Increase hydrophilicity and flexibility. | Improved solubility in polar solvents; potentially faster reaction in aqueous systems. |

Analytical Methodologies for the Characterization and Detection of 6 Hydrazinyl 6 Oxohexanoic Acid

Spectroscopic Techniques for Structural Elucidation of 6-Hydrazinyl-6-oxohexanoic Acid

The definitive identification and structural confirmation of this compound are accomplished through several key spectroscopic methods. These techniques probe the molecular structure and provide a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework. In ¹H NMR spectroscopy of adipic dihydrazide, specific chemical shifts are observed. For instance, in a DMSO-d6 solvent, the protons of the -NHNH2 group typically appear around 8.93 ppm and 4.15 ppm, while the methylene (B1212753) (-CH2-) protons of the hexanoic acid backbone are found at approximately 1.99 ppm and 1.44 ppm. chemicalbook.com The chemical structures are often confirmed by nuclear magnetic resonance spectroscopy (NMR). researchgate.net

Infrared (IR) Spectroscopy provides critical information about the functional groups present in the molecule. The IR spectrum of adipic dihydrazide displays characteristic absorption bands. A prominent band in the region of 1660-1665 cm⁻¹ corresponds to the C=O stretching vibration of the amide-I band. researchgate.net Additionally, bands around 3300 cm⁻¹ are attributed to the stretching of hydroxyl groups, and a peak near 2870 cm⁻¹ indicates the -NH vibration. researchgate.net The presence of amide-II and amide-III bands may also be observed at approximately 1505-1515 cm⁻¹ and 1320-1330 cm⁻¹, respectively. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 174.20 g/mol , corresponding to its molecular formula C6H14N4O2. scbt.comnih.gov Electron ionization mass spectrometry reveals characteristic fragments that aid in confirming the structure. nist.gov Further analysis using ESI-QTOF mass spectrometry in negative ionization mode can identify the precursor ion [M-H]⁻ at an m/z of approximately 173.104. nih.gov

Raman Spectroscopy offers complementary vibrational information to IR spectroscopy. The FT-Raman spectrum of adipic dihydrazide has been documented and provides additional data for structural confirmation. nih.gov

Interactive Table: Spectroscopic Data for this compound

| Technique | Observed Feature | Typical Value/Region | Reference |

| ¹H NMR (DMSO-d6) | -NHNH₂ protons | ~8.93 ppm, ~4.15 ppm | chemicalbook.com |

| ¹H NMR (DMSO-d6) | -CH₂- protons | ~1.99 ppm, ~1.44 ppm | chemicalbook.com |

| IR Spectroscopy | Amide I (C=O) | 1660-1665 cm⁻¹ | researchgate.net |

| IR Spectroscopy | -OH stretch | ~3300 cm⁻¹ | researchgate.net |

| IR Spectroscopy | -NH stretch | ~2870 cm⁻¹ | researchgate.net |

| Mass Spectrometry | Molecular Weight | 174.20 g/mol | scbt.comnih.gov |

| Mass Spectrometry | [M-H]⁻ ion | ~173.104 m/z | nih.gov |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been established for the precise determination of adipic dihydrazide. rsc.org This technique offers high sensitivity and specificity. Different HPLC columns and mobile phases can be employed for separation. For instance, mixed-mode columns can be used to separate hydrazides from related acids. zodiaclifesciences.comsielc.com Reversed-phase columns can also be effective, potentially with pH adjustments to the mobile phase to achieve optimal separation from other components like tert-butanol. chromforum.org Purity levels of ≥99% are commercially available and are often verified by HPLC. glentham.com

Size Exclusion Chromatography (SEC) is useful for separating derivatives and conjugates of adipic dihydrazide, particularly when it is used as a cross-linker for larger molecules like polysaccharides or proteins. researchgate.netpnas.org

Gas Chromatography (GC) , while noted as a potential option, is often considered secondary to HPLC for this compound. chromforum.org

The choice of chromatographic technique often depends on the sample matrix and the specific analytical goal, whether it be preparative isolation or quantitative purity analysis.

Advanced Detection Methods for Trace Analysis in Complex Matrices

Detecting trace amounts of this compound is critical in various applications, such as in food contact materials and textiles.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) stands out as a highly sensitive and selective method for trace analysis. rsc.org An established HPLC-MS/MS method allows for the precise determination of adipic dihydrazide in textiles, with a linearity range of 0.05–2 mg L⁻¹ and a correlation coefficient (R²) of 0.9993. rsc.org This method involves optimizing instrumental conditions, as well as extraction parameters like temperature and time, to achieve high recovery rates and repeatability. rsc.org

In the context of food contact materials, migration studies have been conducted to detect the substance. For a coated low-density polyethylene (B3416737) (LDPE) film, the substance was not detectable at a limit of detection (LOD) of 0.019 mg/kg using various food simulants. europa.eu

Colorimetric Assays , such as the trinitrobenzene sulfonic acid assay, can be used to determine the amount of adipic dihydrazide that has been bound to other molecules, which is an indirect method of detection and quantification in derivatized products. researchgate.netpnas.org

Methodologies for Quantifying this compound as an Impurity in Chemical Products

The quantification of this compound as an impurity is a significant concern, particularly in the assessment of materials where it might be present as a residual monomer or a degradation product.

A key example is its identification as an impurity in adipic acid dihydrazide (ADH) itself. A recent safety assessment identified this compound as an impurity in ADH. rivm.nl The quantification of such impurities is crucial for setting safety limits. In one assessment, the worst-case migration of this compound from a product was calculated to be 0.036 ppm. rivm.nl

The analytical methods used for trace analysis, particularly HPLC-MS/MS , are directly applicable for its quantification as an impurity. rsc.org By using a validated method with a known calibration curve, the concentration of this compound can be accurately determined in a given product. rsc.org

Furthermore, Quantitative NMR (qNMR) could potentially be used. By integrating the signal of a specific proton of the impurity against a certified internal standard, a precise quantification can be achieved. google.com

The combination of elemental analysis and colorimetric assays can also be applied to quantify the amount of bound ADH in derivatized polysaccharides, which helps in understanding the level of unreacted or residual hydrazide. researchgate.net

Future Research Directions and Emerging Applications of 6 Hydrazinyl 6 Oxohexanoic Acid

Exploration of Novel Reaction Pathways and Synthetic Strategies

The development of efficient and selective synthetic routes to 6-Hydrazinyl-6-oxohexanoic acid and its derivatives is a primary area for future research. The presence of two distinct reactive sites—the nucleophilic hydrazide and the versatile carboxylic acid—necessitates careful strategic planning to achieve desired molecular architectures.

One of the initial synthetic approaches would likely involve the hydrazinolysis of an adipic acid monoester. This common method for preparing carboxylic acid hydrazides could be adapted to produce the target molecule. researchgate.net However, controlling the reaction to favor the mono-hydrazide over the dihydrazide would be a key challenge. google.comwikipedia.orgniir.orgpatsnap.com More advanced strategies could involve the use of protecting groups to temporarily block the carboxylic acid or the hydrazide moiety, allowing for selective reactions at the other end of the molecule. For instance, the carboxylic acid could be protected as an ester, which can be later hydrolyzed, or the hydrazide functionality could be temporarily masked. nih.gov

Future research could also focus on developing novel catalytic systems for the direct conversion of dicarboxylic acids to their mono-hydrazide derivatives with high selectivity, potentially using continuous flow chemistry for improved efficiency and scalability. acs.org Furthermore, exploring enzymatic or chemo-enzymatic routes could offer a greener and more selective synthesis of this compound and its chiral analogues.

The bifunctional nature of this compound also opens up avenues for the synthesis of a diverse library of derivatives. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the hydrazide can react with aldehydes and ketones to form hydrazones, or be acylated to form diacylhydrazines. mdpi.comresearchgate.netresearchgate.net These derivatives could have a wide range of properties and applications, from pharmaceuticals to materials science.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages | Key Challenges |

| Selective Hydrazinolysis | Reaction of adipic acid monoester with hydrazine (B178648) hydrate (B1144303). | Utilizes readily available starting materials. | Controlling selectivity to avoid dihydrazide formation. |

| Protected Synthesis | Use of protecting groups for either the carboxylic acid or hydrazide functionality to allow for selective reactions. | High degree of control over the final product structure. | Additional protection and deprotection steps increase complexity and cost. |

| Catalytic Conversion | Development of selective catalysts for the direct mono-hydrazinolysis of adipic acid. | Potentially more efficient and atom-economical. | Catalyst design and optimization for high selectivity. |

| Enzymatic Synthesis | Use of enzymes to catalyze the formation of the hydrazide or to resolve racemic mixtures. | High selectivity, mild reaction conditions, and environmentally friendly. | Enzyme discovery, stability, and cost. |

Development of Advanced Polymer Systems and Functional Materials

The dual functionality of this compound makes it a highly promising monomer for the synthesis of novel polymers and functional materials. The carboxylic acid and hydrazide groups can both participate in polymerization reactions, leading to a variety of polymer architectures.

For instance, the carboxylic acid can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively, with pendant hydrazide groups along the polymer chain. These hydrazide groups can then be used for post-polymerization modification, allowing for the introduction of a wide range of functional moieties. rsc.orgrsc.org This approach provides a versatile platform for creating "smart" polymers that can respond to specific stimuli or bind to target molecules. researchgate.netnih.gov

Alternatively, the hydrazide group can react with dialdehydes or diketones to form polyhydrazones, a class of polymers known for their thermal stability and chelating properties. The carboxylic acid groups would then be available for further functionalization, for example, to improve solubility or to attach bioactive molecules. The ability of hydrazides to form dynamic covalent bonds also opens up possibilities for the development of self-healing polymers and hydrogels. researchgate.net

The bifunctionality of this compound could also be exploited to create cross-linked polymer networks. For example, it could be used as a cross-linking agent for polymers containing reactive groups that can react with either the carboxylic acid or the hydrazide. This could lead to the development of novel hydrogels for applications in drug delivery, tissue engineering, and wound healing. nih.govnih.govmdpi.comyoutube.comyoutube.com

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Monomer Reactivity | Potential Properties and Applications |

| Polyesters/Polyamides with Pendant Hydrazides | Carboxylic acid participates in polymerization; hydrazide is a pendant group. | Functionalizable, stimuli-responsive, for drug delivery and bioconjugation. |

| Polyhydrazones with Pendant Carboxylic Acids | Hydrazide participates in polymerization; carboxylic acid is a pendant group. | Thermally stable, chelating, for materials science and separation technologies. |

| Cross-linked Networks | Both carboxylic acid and hydrazide groups act as cross-linking sites. | Hydrogels, elastomers, for tissue engineering and controlled release systems. |

Integration into Sustainable Chemistry and Green Synthesis Initiatives

The development of sustainable processes for the synthesis and application of this compound is a critical area for future research. This aligns with the growing global emphasis on green chemistry principles to minimize environmental impact. nih.govacs.org

A key focus will be the use of renewable feedstocks for the synthesis of the adipic acid backbone. Research into the production of dicarboxylic acids from biomass sources, such as lignin (B12514952) and carbohydrates, is already underway and could provide a sustainable alternative to petroleum-based feedstocks. researchgate.netrsc.orgwsu.edunih.govrepec.org

In terms of synthetic methods, the use of greener solvents, catalyst recycling, and energy-efficient reaction conditions will be paramount. nih.gov Enzymatic and biocatalytic approaches, as mentioned earlier, are particularly promising in this regard. nih.gov The development of one-pot syntheses that minimize waste and purification steps would also be a significant advancement.

Furthermore, the lifecycle of materials derived from this compound should be considered. Designing polymers that are biodegradable or can be easily recycled would contribute to a circular economy. The inherent reactivity of the hydrazide and carboxylic acid groups could potentially be harnessed to facilitate controlled degradation or depolymerization. The development of biocompatible and biodegradable polymers is a key area of research in biomedical applications. nih.govresearchgate.net

Interdisciplinary Research Synergies and Collaborative Opportunities

The unique combination of a hydrazide and a carboxylic acid group in a single molecule creates significant opportunities for interdisciplinary research and collaboration.

In the field of biomedical engineering and drug delivery , this compound could serve as a versatile linker molecule. nih.govthermofisher.comresearchgate.net The carboxylic acid could be used to attach a drug molecule, while the hydrazide could be used to conjugate the drug to a targeting moiety, such as an antibody or a peptide, or to a polymer backbone to form a drug-eluting hydrogel. researchgate.netnih.govnih.govmdpi.comyoutube.comyoutube.com The hydrazone linkage formed by the reaction of the hydrazide with an aldehyde is known to be cleavable under mildly acidic conditions, which could be exploited for pH-responsive drug release in tumor microenvironments.

In materials science , the ability of hydrazides to chelate metal ions could be combined with the film-forming properties of polyesters or polyamides derived from the carboxylic acid end. researchgate.netgoogle.commdpi.comresearchgate.netnih.gov This could lead to the development of functional coatings with antimicrobial, anticorrosive, or catalytic properties. The molecule could also be used to functionalize surfaces, creating materials with tailored properties for applications in sensing, separation, and catalysis. acs.orgresearchgate.net

In the area of supramolecular chemistry , the self-assembly of derivatives of this compound could be explored to create novel nanostructures with interesting optical or electronic properties. The interplay between hydrogen bonding from the hydrazide and carboxylic acid groups, along with other intermolecular forces, could be used to control the assembly process.

The successful realization of these future directions will require close collaboration between synthetic chemists, polymer scientists, materials engineers, and biomedical researchers. The exploration of this compound and its derivatives holds the promise of significant scientific advancements and the development of new technologies with real-world impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-hydrazinyl-6-oxohexanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidation of precursor esters. For example, ethyl 6-oxohexanoate derivatives can undergo hydrazine substitution under basic conditions (e.g., NH₂NH₂ in ethanol at 60°C). Reaction efficiency depends on solvent polarity, temperature, and stoichiometry. Conflicting yields reported in literature may arise from incomplete purification or side reactions (e.g., over-oxidation). Validate purity via HPLC or NMR, and optimize using fractional crystallization .

Q. How can researchers reliably characterize the hydrazinyl and keto functional groups in this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm C=O (keto) at ~1700 cm⁻¹ and N-H (hydrazine) at ~3300 cm⁻¹.

- ¹H/¹³C NMR : Identify α-protons near the keto group (δ 2.4–2.6 ppm) and hydrazine NH₂ signals (δ 4.5–5.0 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns confirming backbone integrity. Cross-validate with elemental analysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodological Answer : Stability studies should employ:

- Accelerated Degradation Tests : Expose the compound to pH 2–12 buffers at 40°C, monitoring degradation via UV-Vis (λ=260 nm for keto-hydrazine conjugates).

- HPLC-MS : Identify degradation products (e.g., hexanoic acid derivatives or cyclized byproducts).

- Statistical Analysis : Use ANOVA to compare degradation rates across pH levels. Contradictions may arise from impurities or inconsistent temperature control; replicate studies under inert atmospheres .

Q. How can computational modeling predict reaction pathways for hydrazine-mediated functionalization of this compound?

- Methodological Answer : Apply density functional theory (DFT) to model:

- Transition States : For nucleophilic attacks on the keto group.

- Thermodynamic Stability : Compare intermediates (e.g., tetrahedral adducts).

- Solvent Effects : Use COSMO-RS to simulate polar aprotic vs. protic solvents. Validate predictions with kinetic experiments (e.g., stopped-flow spectroscopy) .

Q. What methodologies quantify the compound’s hygroscopicity and its impact on long-term storage?

- Methodological Answer :

- Dynamic Vapor Sorption (DVS) : Measure moisture uptake at 25°C/60% RH.

- Thermogravimetric Analysis (TGA) : Track mass loss due to dehydration.

- X-ray Powder Diffraction (XRPD) : Assess crystallinity changes. Store samples in desiccators with silica gel or under nitrogen .

Data Analysis and Experimental Design

Q. How should researchers design experiments to differentiate between competing mechanistic pathways in hydrazine derivatization?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track incorporation via NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with ¹H/²H substrates.

- In Situ Monitoring : Employ Raman spectroscopy to detect transient intermediates. Statistical modeling (e.g., multivariate regression) identifies dominant pathways .

Q. What statistical approaches are recommended for reconciling conflicting solubility data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., temperature, solvent purity).

- QSAR Modeling : Relate solubility to molecular descriptors (logP, polar surface area).

- Experimental Replication : Use standardized solvents (e.g., USP-grade DMSO) and shake-flask methods .

Safety and Handling

Q. What are the best practices for handling this compound given its potential reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.